molecular formula C13H12N4OS B2940635 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 919427-66-0

2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2940635
CAS No.: 919427-66-0
M. Wt: 272.33
InChI Key: HQGWMZUWDJNGHC-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via an acetamide bridge to a 4-methyl-substituted thiazole ring. The benzimidazole moiety contributes π-π stacking and hydrogen-bonding capabilities, while the thiazole group enhances metabolic stability and bioavailability. This structural motif is common in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer agents .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-9-7-19-13(15-9)16-12(18)6-17-8-14-10-4-2-3-5-11(10)17/h2-5,7-8H,6H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWMZUWDJNGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of Benzodiazole Moiety: This can be achieved by cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.

    Formation of Thiazole Moiety: Thiazoles are often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the benzodiazole and thiazole moieties through an acetamide linkage. This can be done using reagents like acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole moiety, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the benzodiazole ring, potentially leading to dihydrobenzodiazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodiazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound might be investigated for their interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds with benzodiazole and thiazole moieties are often explored for their potential as therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with these structures might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Triazole-Linked Derivatives

Compounds such as 9a–e () and 6i, 6p () share a benzimidazole-triazole-thiazole scaffold but differ in substituents on the aryl thiazole (e.g., phenyl, fluorophenyl, bromophenyl). These modifications significantly influence activity:

  • 6i (4-chlorophenyl substituent): 64.99% quorum sensing inhibition at 250 µM .
  • 6p (4-nitrophenyl substituent): 68.23% inhibition at 250 µM, retaining efficacy at lower concentrations .
  • 9c (4-bromophenyl substituent): Demonstrated superior binding in molecular docking studies compared to other derivatives in .

Benzimidazole-Triazole Hybrids

highlights compounds 13 and 17 , which replace the thiazole with a triazole and incorporate nitro groups. These hybrids showed significant anti-HCV activity , attributed to the electron-withdrawing nitro group enhancing target binding .

Benzothiazole Derivatives

Compounds like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide () exhibit structural similarity but replace benzimidazole with benzothiazole. These derivatives display anticancer and antibacterial properties due to enhanced hydrophobic interactions with biological targets .

Physicochemical Properties

  • Melting Points : Derivatives in show melting points ranging from 160–220°C, correlating with substituent polarity .
  • Solubility : Thiazole derivatives with methyl groups (e.g., 4-methylthiazole in the target compound) exhibit improved solubility in polar solvents compared to halogenated analogs .

Antimicrobial Activity

  • Quorum Sensing Inhibition : Compounds 6i and 6p () outperform standard antibiotics in disrupting bacterial communication .
  • Antifungal Activity : Benzothiazole derivatives () show MIC values of 2–8 µg/mL against Candida albicans .

Antiviral Activity

  • Anti-HCV : Compound 13 () achieves IC₅₀ = 1.2 µM, comparable to ribavirin (IC₅₀ = 0.9 µM) .

Anticancer Potential

  • Benzothiazole-Piperazine Hybrids (): Compound BZ-IV demonstrates IC₅₀ = 4.5 µM against MCF-7 breast cancer cells via PI3K/Akt pathway inhibition .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

  • Chemical Formula : C₁₃H₁₁N₃O₂S
  • Molecular Weight : 273.32 g/mol
  • IUPAC Name : 2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]acetic acid
  • PubChem CID : 43168785

Antimicrobial Activity

Research indicates that compounds containing both benzodiazole and thiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of benzodiazole can inhibit the growth of various bacterial strains. For instance, a study demonstrated that a related compound exhibited activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Benzodiazole derivatives have been reported to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. In vitro studies on similar compounds have shown cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values ranging from 10 to 30 µM .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, thiazole derivatives are known to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment. The potential of this compound in modulating AChE activity warrants further investigation .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzodiazole : The initial step involves the cyclization of o-phenylenediamine with formic acid to form the benzodiazole ring.
  • Thiazole Attachment : The thiazole moiety is then introduced through a condensation reaction with 4-methylthiazole.
  • Acetamide Formation : Finally, acetic anhydride is used to introduce the acetamide functional group.

The overall yield of this synthesis process can vary but typically ranges around 60% to 80% depending on the reaction conditions .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of various benzodiazole-thiazole derivatives against clinical isolates of bacteria. The tested compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay against cancer cell lines, the compound showed significant inhibition of cell proliferation in MCF7 cells at concentrations above 20 µM. Flow cytometry analysis indicated that the mechanism involved apoptosis induction, highlighting its potential as an anticancer agent .

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